![molecular formula C8H13BrN2O B2835412 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856018-98-8](/img/structure/B2835412.png)
4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole
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Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, “[4-bromo-3-(ethoxymethyl)phenyl]methanol” has a total of 26 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether . The specific molecular structure of “4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole” would need to be determined through further analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, formula, and other related properties. For example, “4-Bromo-3-(ethoxymethyl)benzaldehyde” has a molecular formula of C10H11BrO2, an average mass of 243.097 Da, and a monoisotopic mass of 241.994232 Da . The specific physical and chemical properties of “4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole” would need to be determined through further analysis.Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For instance, similar compounds like “4-Bromobenzoic acid” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.
properties
IUPAC Name |
4-bromo-3-(ethoxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-11-5-7(9)8(10-11)6-12-4-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPNKXGCPMMUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole |
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